Methyl 3-amino-3-methylhexanoate
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Overview
Description
Methyl 3-amino-3-methylhexanoate is an organic compound with the molecular formula C8H17NO2 It consists of a hexanoate backbone with an amino group and a methyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-methylhexanoate can be synthesized through several methods. One common approach involves the reaction of 3-methylhexanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The resulting ester is then subjected to aminolysis using ammonia or an amine to introduce the amino group at the third carbon position.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification followed by aminolysis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Methyl 3-amino-3-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-methylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino compound, which can then interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-methylbutanoate
- Methyl 3-amino-3-methylpentanoate
- Methyl 3-amino-3-methylheptanoate
Uniqueness
Methyl 3-amino-3-methylhexanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexanoate backbone and the position of the amino and methyl groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Methyl 3-amino-3-methylhexanoate is a compound of increasing interest in various fields of biological research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H17NO2 and a molecular weight of approximately 159.23 g/mol. The compound features an amino group and an ester functional group, which contribute to its reactivity and potential interactions with biological systems .
Synthesis Methods
The synthesis of this compound typically involves the esterification of 3-amino-3-methylhexanoic acid with methanol in the presence of an acid catalyst. This process can be optimized through various reaction conditions to enhance yield and purity. The compound can also be produced using continuous flow reactors in industrial settings, allowing for precise control over reaction parameters.
This compound exhibits several biological activities that are relevant to both plant and animal systems. Its structural similarity to natural amino acids suggests potential roles in metabolic pathways, particularly in amino acid metabolism. Research indicates that it may act as a signaling molecule, influencing various biochemical pathways and cellular functions.
Key Mechanisms:
- Enzyme Interaction: The compound may interact with enzymes involved in amino acid metabolism, potentially influencing metabolic pathways.
- Plant Defense Activation: It has been studied for its ability to stimulate plant defense mechanisms against pathogens, acting as a plant elicitor.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Plant Elicitors:
- A study demonstrated that this compound can enhance the production of phytoalexins in plants, which are compounds that help defend against pathogens. This suggests a role in enhancing plant immunity.
- Metabolic Pathways:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-amino-3-methylhexanoate | C8H17NO2 | Lacks branched structure |
Methyl hexanoate | C7H14O2 | An ester without an amino group |
Methyl 2-amino-4-methylpentanoate | C8H17NO2 | Different branching pattern |
This compound stands out due to its combination of an amino group and a branched alkyl chain, which may influence its solubility and reactivity compared to simpler amino acids or esters .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 3-amino-3-methylhexanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-8(2,9)6-7(10)11-3/h4-6,9H2,1-3H3 |
InChI Key |
VUGTUVXDLKGNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC(=O)OC)N |
Origin of Product |
United States |
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